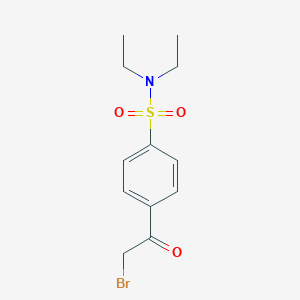

4-(bromoacetyl)-N,N-diethylbenzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(bromoacetyl)-N,N-diethylbenzenesulfonamide is a chemical compound that has been widely used in scientific research. It is a sulfonamide derivative that has been synthesized using various methods. This compound has been studied for its mechanism of action, biochemical and physiological effects, and its potential applications in scientific research.

Wissenschaftliche Forschungsanwendungen

Synthesis of Heterocyclic Compounds

This compound serves as a versatile building block in the synthesis of polyfunctionalized heterocyclic systems. Its reactivity allows for the construction of five and six-membered heterocyclic systems such as thiophenes, imidazoles, pyrazoles, thiazoles, triazoles, pyrans, pyridines, and thiadiazins . These heterocycles are crucial in pharmaceuticals, agrochemicals, and dyes.

Drug Discovery

Due to its structural features, this compound is used in drug discovery, particularly as a precursor for bioactive heterocyclic scaffolds. It has shown promise in the development of inhibitors for type 2 diabetes mellitus and possesses antimicrobial and antiproliferative activities .

Analytical Chemistry

In analytical chemistry, derivatives of this compound are employed as intermediates for developing fluorescent sensors. These sensors are designed for multianalyte detection, capable of identifying various bioactive elements and environmental pollutants .

Biological Applications

The compound’s derivatives have been explored for their biological applications, including their role in treating Alzheimer’s disease and haematopoietic necrosis (IHN). They exhibit a range of pharmacological activities, such as anticoagulant, antibiotic, antiembolic, antioxidative, and anti-ischemic properties .

Chemosensors

Polyfunctional coumarin platforms based on this compound are used to create chemosensors. These sensors are particularly effective for detecting different bioactive elements and various environmental pollutants, highlighting the compound’s role in environmental monitoring and safety .

Material Science

In material science, the compound is utilized for the preparation of industrially significant scaffolds. These scaffolds are integral to the development of new materials with potential applications in electronics, coatings, and advanced composites .

Synthetic Dyes

The compound is a key intermediate in the synthesis of synthetic dyes. Its chemical structure allows for the creation of dyes with specific properties required for textile, food, and cosmetic industries .

Anticancer Research

Research has indicated that derivatives of this compound exhibit cytotoxic activity towards cancer cell lines. This makes it a valuable entity in the synthesis of compounds for anticancer research, potentially leading to new treatments .

Wirkmechanismus

Target of Action

For instance, 2-Bromoacetyl group has been reported to interact with Prostaglandin G/H synthase 1 .

Mode of Action

This group can undergo various chemical reactions, serving as a versatile building block in the preparation of polyfunctionalized heterocyclic systems .

Biochemical Pathways

They can influence various metabolic pathways, depending on the specific targets they interact with .

Pharmacokinetics

It’s known that the pharmacokinetics of a compound can greatly impact its bioavailability and therapeutic efficacy .

Result of Action

The bromoacetyl group is known to be reactive and can form covalent bonds with various biological targets, potentially leading to changes in cellular functions .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can influence the activity and stability of many compounds .

Eigenschaften

IUPAC Name |

4-(2-bromoacetyl)-N,N-diethylbenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrNO3S/c1-3-14(4-2)18(16,17)11-7-5-10(6-8-11)12(15)9-13/h5-8H,3-4,9H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSACATWDWOSQKU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)CBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrNO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10355891 |

Source

|

| Record name | 4-(bromoacetyl)-N,N-diethylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10355891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(bromoacetyl)-N,N-diethylbenzenesulfonamide | |

CAS RN |

58722-36-4 |

Source

|

| Record name | 4-(bromoacetyl)-N,N-diethylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10355891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.